1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
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Overview
Description
1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[55]undecane-3,5-dione is a spiro compound characterized by a unique structure that includes a brominated furan ring and a spirocyclic oxaspiro[55]undecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves the reaction of 5-bromo-2-furaldehyde with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated furan ring and spirocyclic core. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-dioxaspiro[5.5]undecane-2,4-dione: Lacks the brominated furan ring but shares the spirocyclic core.
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione: Contains a different aromatic substituent on the spirocyclic core.
Uniqueness
1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is unique due to the presence of the brominated furan ring, which imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.
Properties
IUPAC Name |
1-(5-bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO4/c1-15(2)13(18)16(8-4-3-5-9-16)12(21-14(15)19)10-6-7-11(17)20-10/h6-7,12H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZODPRVRWPMQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(O3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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